3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride
Description
Properties
Molecular Formula |
C7H10ClNO2S |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H |
InChI Key |
LAAXNLCUHPEQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to form the desired product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and m-chloroperbenzoic acid. Major products formed from these reactions include sulfoxides, sulfones, amides, and sulfonamides.
Scientific Research Applications
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiophene rings.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₇H₁₀ClNO₂S
- Key Features: A β-amino acid derivative with a thiophene-2-yl substituent, an amino group at the β-position, and a hydrochloride salt. The thiophene ring confers aromaticity and sulfur-based electronic effects, while the carboxylic acid and amino groups enable zwitterionic behavior in aqueous solutions .
Comparison with Structural Analogs
Thiophene Ring Positional Isomers
- 3-Amino-3-(thiophen-3-yl)propanoic Acid Hydrochloride (CAS 490034-74-7): Differs in the substitution position of the thiophene ring (3-yl vs. 2-yl). Molecular Weight: 207.68 g/mol vs. 207.68 g/mol for the 2-yl isomer . Impact: Positional isomerism may alter steric interactions and electronic properties, affecting reactivity in enzymatic or synthetic pathways.
Heterocyclic Ring Replacements
- (R)-3-Amino-3-(furan-2-yl)propanoic Acid Hydrochloride (CAS 1192069-05-8): Replaces thiophene with a furan ring, reducing aromaticity and sulfur-mediated electronic effects. Price: $701/g (1g scale), reflecting higher synthesis complexity compared to thiophene analogs . Biological Relevance: Furan derivatives may exhibit distinct metabolic stability due to reduced lipophilicity.
Chlorophenyl-Substituted Analogs
- 3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride (CAS 193633-54-4): Replaces thiophene with a 3-chlorophenyl group. Molecular Weight: 236.10 g/mol (C₉H₁₁Cl₂NO₂). Impact: Chlorine’s electron-withdrawing effect increases acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to thiophene derivatives (pKa ~3.5–4.0) .
Stereochemical Variants
- (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid Hydrochloride: Enantiomer of the target compound. Relevance: Stereochemistry influences binding to chiral catalysts or biological targets (e.g., enzymes or receptors) .
Key Data Table: Structural and Commercial Comparison
Research Findings and Functional Differences
Biocatalytic Reactivity
Lipophilicity and Solubility
- Thiophene derivatives generally show higher lipophilicity (logP ~1.2–1.5) than furan analogs (logP ~0.8–1.0), impacting membrane permeability in drug design .
- Chlorophenyl-substituted compounds have reduced aqueous solubility (e.g., <1 mg/mL at pH 7) compared to thiophene derivatives (~5–10 mg/mL) due to increased hydrophobicity .
Biological Activity
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride (CAS Number: 1192069-13-8) is a compound characterized by its unique structure, which integrates a thiophene ring, an amino group, and a propanoic acid moiety. This combination results in distinct chemical and biological properties that make it valuable in various research fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H10ClNO2S
- Molecular Weight : 207.68 g/mol
- Purity : Typically ≥95%
The biological activity of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation and pain.
- Antioxidant Activity : Some studies suggest that derivatives of similar compounds exhibit antioxidant properties, which could be relevant for neuroprotective applications .
Anticancer Properties
Research has indicated that compounds related to 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride exhibit significant anticancer activities. For instance, derivatives containing thiophene moieties have shown promising results against various cancer cell lines:
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound 20 | A549 (NSCLC) | 82.8% | |
| Compound 21 | A549 (NSCLC) | 65.8% | |
| Compound D-11 | TcTS Inhibition | 86.9% |
In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer models while showing less cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various pathogens, contributing to its potential as a therapeutic agent in infectious diseases.
Case Studies and Research Findings
- In Vitro Anticancer Activity :
- Enzyme Interaction Studies :
- Antioxidant Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
